molecular formula C19H30N2O2 B5317255 4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5317255
M. Wt: 318.5 g/mol
InChI Key: ACYZXIXAVQYNOY-UHFFFAOYSA-N
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Description

4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a propan-2-yloxy group and a 2,2,6,6-tetramethylpiperidin-4-yl group

Properties

IUPAC Name

4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-13(2)23-16-9-7-14(8-10-16)17(22)20-15-11-18(3,4)21-19(5,6)12-15/h7-10,13,15,21H,11-12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYZXIXAVQYNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction using propan-2-ol and a suitable catalyst.

    Attachment of the 2,2,6,6-Tetramethylpiperidin-4-yl Group: The final step involves the attachment of the 2,2,6,6-tetramethylpiperidin-4-yl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The mechanism of action of 4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Oxidative Stress: By scavenging free radicals and reducing oxidative damage.

    Modulation of Enzyme Activity: By binding to active sites of enzymes and altering their activity.

    Interaction with Receptors: By binding to specific receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of various derivatives.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its antioxidant properties.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry.

Uniqueness

4-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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